molecular formula C4H3F2NO2 B2375247 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 1592626-58-8

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B2375247
CAS RN: 1592626-58-8
M. Wt: 135.07
InChI Key: PUGOHTYVWTWGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (DFMO) is a small molecule that has been of significant interest in scientific research due to its potential therapeutic applications. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO has been shown to have antiproliferative effects in various cancer cell lines.

Scientific Research Applications

Late-stage Difluoromethylation

This compound is used in late-stage difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Photocatalytic Difluoromethylation

It is used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .

Pharmaceutical Applications

The CF 2 H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This simultaneously harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .

Agrochemical Applications

The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . These are tenets of considerable importance in agrochemical science .

Materials Science Applications

The introduction of fluoro-substituents into molecules also has a significant impact on their physical properties, which is of considerable importance in materials science .

Synthesis of 3-Difluoromethyl-quinoxalin-2-ones

This compound is used in the synthesis of structurally diverse 3-difluoromethyl-quinoxalin-2-ones .

properties

IUPAC Name

3-(difluoromethyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOHTYVWTWGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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